molecular formula C11H10N6 B2567246 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 73300-22-8

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2567246
CAS No.: 73300-22-8
M. Wt: 226.243
InChI Key: ZHPAWCYOOBGHFU-UHFFFAOYSA-N
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Description

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effect. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential for modification make it a valuable scaffold for drug development .

Properties

IUPAC Name

3-methyl-N-phenyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPAWCYOOBGHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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